molecular formula C10H8Cl2O3 B1325329 4-(2,5-Dichlorophenyl)-4-oxobutyric acid CAS No. 52240-14-9

4-(2,5-Dichlorophenyl)-4-oxobutyric acid

Cat. No. B1325329
CAS RN: 52240-14-9
M. Wt: 247.07 g/mol
InChI Key: FZLOKTSWFCRCNC-UHFFFAOYSA-N
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Description

Compounds like “4-(2,5-Dichlorophenyl)-4-oxobutyric acid” belong to a class of organic compounds known as carboxylic acids . They contain a carboxyl group (-COOH) attached to an organic moiety. The dichlorophenyl part indicates the presence of a phenyl (benzene) ring with two chlorine atoms attached.


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a butyric acid backbone with a dichlorophenyl group attached at the 4th carbon atom. The “4-oxo” indicates the presence of a carbonyl group (=O) at the 4th carbon .


Chemical Reactions Analysis

Carboxylic acids like “this compound” can undergo a variety of reactions, including esterification, amide formation, and reduction . The specific reactions that this compound can undergo are not available in the literature I have access to.

Scientific Research Applications

Molecular Docking and Structural Studies

4-(2,5-Dichlorophenyl)-4-oxobutyric acid (5DAMB) has been studied for its molecular docking, vibrational, structural, electronic, and optical properties. The research by Vanasundari, Balachandran, Kavimani, and Narayana (2018) investigated 5DAMB using experimental and theoretical methods, including FT-IR, FT-Raman spectra, and DFT calculations. The study highlighted the molecule's stability, charge delocalization, and potential as a nonlinear optical material. Furthermore, it revealed the compound's interactions, including hydrogen bonding and Van der Waals interactions, which are crucial for understanding its biological activities, such as inhibiting Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Synthesis of New Heterocyclic Compounds

The compound has been used in the synthesis of new heterocyclic compounds with potential biological activity. Sayed, Hamed, Meligi, Boraie, and Shafik (2003) explored the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin to create butanoic acid derivatives, leading to pyridazinone derivatives. These compounds exhibited antimicrobial and antifungal activities, indicating the potential of this compound in pharmaceutical applications (Sayed et al., 2003).

properties

IUPAC Name

4-(2,5-dichlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLOKTSWFCRCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645416
Record name 4-(2,5-Dichlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52240-14-9
Record name 4-(2,5-Dichlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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